molecular formula C12H17I B170255 2-Iodo-1,3-diisopropylbenzene CAS No. 163704-47-0

2-Iodo-1,3-diisopropylbenzene

Cat. No. B170255
M. Wt: 288.17 g/mol
InChI Key: AZYZPYVCTLOROS-UHFFFAOYSA-N
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Description

2-Iodo-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17I . It has an average mass of 288.168 Da and a mono-isotopic mass of 288.037476 Da . This compound is related to 1,3-Diisopropylbenzene, an aromatic hydrocarbon with the formula C6H4(CHMe2)2 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-1,3-diisopropylbenzene consists of a benzene ring substituted with two isopropyl groups and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the isopropyl groups are located at the 1 and 3 positions, and the iodine atom is at the 2 position .


Physical And Chemical Properties Analysis

2-Iodo-1,3-diisopropylbenzene has a density of 1.4±0.1 g/cm3, a boiling point of 268.7±29.0 °C at 760 mmHg, and a flash point of 119.2±13.3 °C . It has a molar refractivity of 67.5±0.3 cm3, a polarizability of 26.8±0.5 10-24 cm3, and a molar volume of 211.7±3.0 cm3 .

Scientific Research Applications

Photocatalytic Organic Reactions

2-Iodo-1,3-diisopropylbenzene derivatives have been demonstrated to be effective in photocatalytic organic reactions. Specifically, Iodo-Bodipy immobilized on porous silica was used as an efficient, recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions. These reactions were instrumental in the synthesis of complex organic structures like pyrrolo[2,1-a]isoquinoline (Guo et al., 2013). Similarly, Iodo-Bodipys were employed as organic catalysts for different photoredox catalytic organic reactions, notably the aza-Henry reaction and C–H arylation of heteroarenes with diazonium salts. These reactions were expedited by the Iodo-Bodipys, showcasing their efficiency and versatility as photocatalysts (Huang & Zhao, 2013).

Aerobic Oxidation of Organic Compounds

The compound has been investigated in the context of aerobic oxidation of organic compounds. A study detailed the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst, yielding phenol derivatives with an isopropyl moiety. These derivatives are valuable as pharmaceutical starting materials, indicating the potential application of 2-Iodo-1,3-diisopropylbenzene in medicinal chemistry (Aoki et al., 2005).

Zeolite Characterization

The isomerization and disproportionation of derivatives of 2-Iodo-1,3-diisopropylbenzene, like 1,3-diisopropylbenzene, were utilized to characterize the effective pore size of large and extra-large pore zeolites. This application in zeolite characterization is crucial for understanding and optimizing catalytic reactions in various industrial processes (Chen et al., 2007).

Safety And Hazards

The safety data sheet for 1,3-Diisopropylbenzene, a related compound, indicates that it is a combustible liquid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the substance should be stored in a well-ventilated place .

properties

IUPAC Name

2-iodo-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZPYVCTLOROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432936
Record name 2-Iodo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,3-diisopropylbenzene

CAS RN

163704-47-0
Record name 2-Iodo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7.09 g (40 mmol) of 2, 6-diisopropylaniline in 54 ml of water and 18 ml of conc. hydrochloric acid was dropwise added a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water with sufficient stirring and ice cooling, and the resultant mixture was stirred for further 10 minutes. A solution of 6.64 g (40 mmol) of potassium iodide in 6 ml of water was added to the mixture, and the mixture was stirred for 4 hours at room temperature and refluxed with heating for 1 hour. After cooling, the reaction mixture was extracted with hexane, and the extract was washed with aqueous sodium nitrite and saturated saline in this order, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed on a silica gel column, eluting with hexane to give 5.09 g of 2, 6-diisopropylphenyl iodide as an oil.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.64 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WX Tang, KQ Chen, DQ Sun, XY Chen - Organic & Biomolecular …, 2023 - pubs.rsc.org
We report the use of halogen bonding (XB) for the generation of aryl radicals from aryl halides under blue light irradiation and applied it in radical generation/1,5-hydrogen-atom transfer/…
Number of citations: 1 pubs.rsc.org
E Alcalde, I Dinarès, S Rodríguez, C Garcia de Miguel - 2005 - Wiley Online Library
Optimization studies allowed the efficient synthesis of a simple structural motif based on meta‐bis(1‐imidazolyl)benzenes 1 through copper‐catalyzed coupling of 1,3‐diiodobenzene …
E Gagnon, SD Halperin, V Métivaud… - The Journal of …, 2010 - ACS Publications
Hexaphenylbenzene (HPB) and analogous compounds have properties of broad utility in science and technology, including conformationally well-defined molecular structures, high …
Number of citations: 42 pubs.acs.org
S Sasaki, K Kato, M Yoshifuji - Bulletin of the Chemical Society of …, 2007 - journal.csj.jp
Crowded triarylphosphines carrying a nitroxide radical were synthesized to investigate intramolecular interaction between the crowded triarylphosphine redox centers and a neutral …
Number of citations: 25 www.journal.csj.jp
Z Li, Y Dong, B Mi, Y Tang, M Häussler… - The Journal of …, 2005 - ACS Publications
We synthesized a group of silole regioisomers 1 x , y , whose photoluminescence varied dramatically with its regiostructure. By internally hindering the intramolecular rotation, we …
Number of citations: 391 pubs.acs.org
T Brandl, M El Abbassi, D Stefani… - European Journal of …, 2019 - Wiley Online Library
A new concept to improve the reliability of functional single molecule junctions is presented using the E‐field triggered switching of Fe II bis‐terpyridine complexes in a mechanically …
EWF Cook, CB Lavery, CA Wheaton… - Canadian Journal of …, 2015 - cdnsciencepub.com
We report herein on our synthetic, structural, and catalytic investigations of new P,S-DalPhos ligands featuring pairings of phosphorus and sulfur donor groups as well as new sulfur-…
Number of citations: 4 cdnsciencepub.com
S Sasaki, K Ogawa, M Watanabe, M Yoshifuji - Organometallics, 2010 - ACS Publications
Sterically crowded triarylphosphines bearing naphthoquinone moieties were synthesized by the Suzuki−Miyaura coupling of the corresponding (phosphinoaryl)boronic acid derivatives …
Number of citations: 19 pubs.acs.org
MM Machuy - 2012 - jlupub.ub.uni-giessen.de
This work established the basis for the selective synthesis of a family of pyrene derivatives with uncommon substitution patterns that are accessible via electrophilically induced …
Number of citations: 4 jlupub.ub.uni-giessen.de
AR Shalabi, Z Yu, X Zhou, Y Jounaidi, H Chen… - European journal of …, 2020 - Elsevier
The pentameric γ-aminobutyric acid type A receptors (GABA A Rs) are the major inhibitory ligand-gated ion channels in the central nervous system. They mediate diverse physiological …
Number of citations: 5 www.sciencedirect.com

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